5,8-Dioxaspiro[3.4]octane-2-methanol
Description
5,8-Dioxaspiro[3.4]octane-2-methanol (CAS: 545882-60-8) is a spirocyclic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Its structure features a spiro junction connecting a tetrahydrofuran (5-membered) and an oxolane (4-membered) ring, with a hydroxymethyl (-CH₂OH) substituent at position 2 (Figure 1). The compound is stored under dry conditions at 2–8°C due to its sensitivity to moisture . While its boiling point remains undocumented, its applications span organic synthesis, particularly as a building block for pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOOONKTBAYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477034 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545882-60-8 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octane-2-methanol typically involves the reaction of 5,8-Dioxaspiro[3.4]octane with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and purity of the compound. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dioxaspiro[3.4]octane-2-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the methanol group and the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where nucleophiles such as halides or amines replace the hydroxyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group results in the formation of a carboxylic acid, while reduction leads to the corresponding alcohol.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane-2-methanol has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-methanol involves its interaction with specific molecular targets and pathways . The methanol group and spirocyclic structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues: Ring Size and Functional Group Variations
1,7-Dioxaspiro[5.5]undecane
- Structure : A 6,6-spiroketal with two six-membered rings.
- Stability: Exhibits enhanced stability due to σ-conjugation (2p(O) → σ(C-O) hyperconjugation), a phenomenon termed the *conformational anomeric effect. This effect is less pronounced in 5,8-Dioxaspiro[3.4]octane-2-methanol due to smaller ring sizes and reduced orbital overlap .
- Applications : Used in pheromone synthesis (e.g., olive fruit fly attractants) .
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS: 1001907-64-7)
- Functional Group : Replaces -CH₂OH with -COOH.
- Reactivity: The carboxylic acid derivative participates in amide/ester formation, unlike the methanol variant, which is more suited for etherification or oxidation reactions .
5,8-Dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4)
- Functional Group : Features a ketone (-C=O) at position 2.
- Properties: Higher polarity (logP ≈ 0.5) compared to the methanol derivative (logP ≈ -0.2), influencing solubility and bioavailability. The ketone undergoes nucleophilic additions (e.g., Grignard reactions), while the methanol group can be oxidized to a ketone or aldehyde .
Substituted Derivatives
6-Butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane (CAS: 654061-36-6)
- Substituents : Chloromethyl and butyl groups introduce steric hindrance, reducing reactivity at the spiro center.
- Applications: Potential as an intermediate in agrochemicals, leveraging halogenated groups for pesticidal activity .
2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde (CAS: 127445-88-9)
Tabulated Comparison of Key Compounds
Biological Activity
5,8-Dioxaspiro[3.4]octane-2-methanol is a unique organic compound characterized by its spirocyclic structure and the presence of two ether oxygen atoms. With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.
Chemical Structure and Properties
The structural features of this compound include:
- Spiral Configuration : The spirocyclic nature allows for unique interactions with biological targets.
- Methanol Group : The presence of the methanol group at the 2-position enhances its reactivity and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| Boiling Point | 247.8 ± 15.0 °C (Predicted) |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogens, although the specific mechanisms of action remain to be fully elucidated.
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
- Antifungal Activity : It has demonstrated potential in inhibiting fungal growth, making it a candidate for further exploration in therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific enzymes or cellular pathways, leading to inhibitory effects on microbial growth.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves the reaction of 5,8-Dioxaspiro[3.4]octane with methanol under controlled conditions, often utilizing continuous flow reactors for efficiency.
- Case Studies : Various case studies have highlighted its potential as a building block in drug development and material science applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 5,8-Dioxaspiro[3.4]octane | No methanol group | Lacks functionalization that enhances reactivity |
| 6-Butyl-5,8-Dioxaspiro[3.4]octane-2-methanol | Butyl group instead of hydrogen | Increased hydrophobicity may influence activity |
| 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane | Bromomethyl group | Higher reactivity due to bromine atom |
| 2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octane | Hydroxymethyl instead of methanol | Different functional properties affecting reactivity |
The presence of the methanol group in this compound distinguishes it from these similar compounds by enhancing its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry.
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of this compound:
- In-depth Mechanistic Studies : Investigating how this compound interacts with specific biological targets could reveal new therapeutic pathways.
- Clinical Applications : Evaluating its efficacy in clinical settings could pave the way for new antimicrobial and antifungal treatments.
- Synthetic Modifications : Exploring structural modifications may enhance its biological activity or selectivity against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
